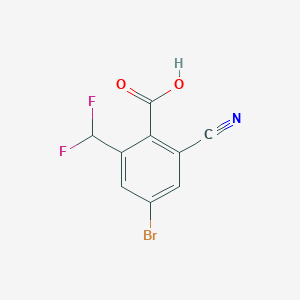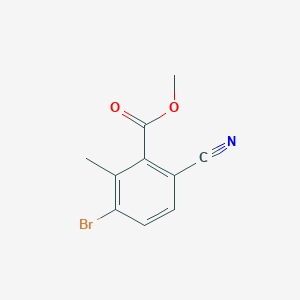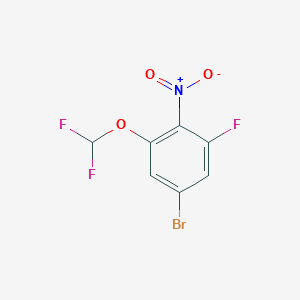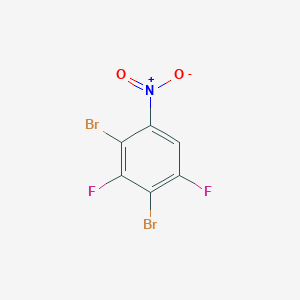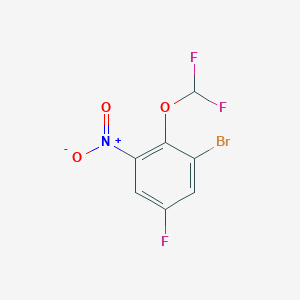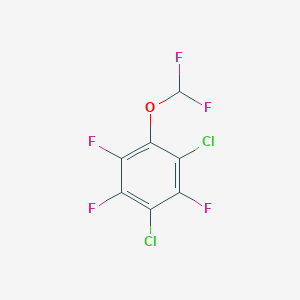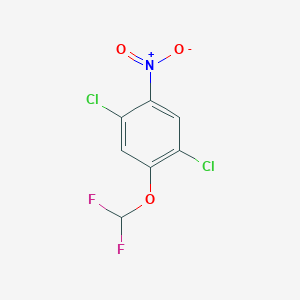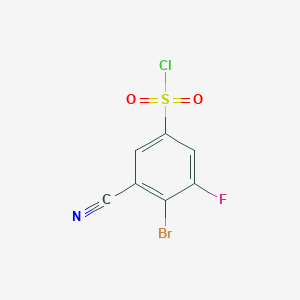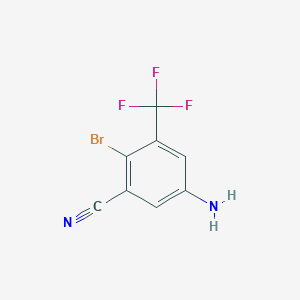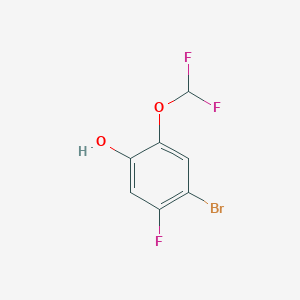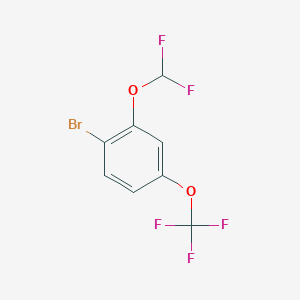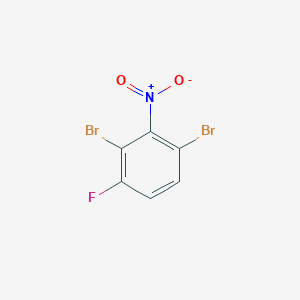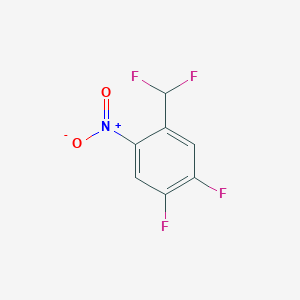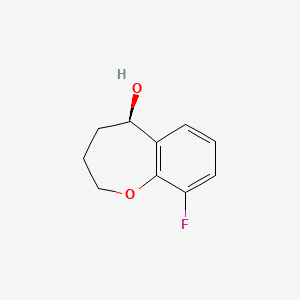
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Overview
Description
(5R)-9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, commonly known as FTHB-5-ol, is a novel synthetic compound that has recently gained prominence in the scientific community due to its unique chemical structure and potential applications in research and development. FTHB-5-ol is a derivative of the benzoxepin family of compounds, which have been studied extensively for their biological activities and potential therapeutic benefits. FTHB-5-ol has demonstrated significant promise in the areas of synthetic chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Structural Analysis and Synthesis
- The structural analysis of related benzoxepin derivatives provides insights into their molecular conformations and interactions. Studies on compounds like (2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine have revealed how slight differences in molecular structures can influence the formation of specific intermolecular interactions, impacting the crystalline properties of these compounds (Blanco et al., 2012).
Antiproliferative Activities
- Benzoxepin derivatives have been synthesized and tested for their antiproliferative activities, particularly against cancer cell lines. For instance, medium benzene-fused oxacycles with the 5-fluorouracil moiety have shown promising results in inhibiting the growth of MCF-7 cells, indicating their potential in cancer therapy (Saniger et al., 2003).
Supramolecular Structures
- The study of tetrahydro-1,4-epoxy-1-benzazepines carrying pendent heterocyclic substituents has revealed diverse patterns of supramolecular aggregation. These findings are crucial for understanding how modifications in peripheral substituents can affect molecular packing and intermolecular interactions, which are essential considerations in drug design and materials science (Blanco et al., 2008).
Pharmacological Applications
- Compounds structurally related to "(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol" have been investigated for their pharmacological properties. The synthesis and evaluation of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives as anxiolytic and analgesic agents highlight the therapeutic potential of such structures in addressing anxiety and pain (Maltsev et al., 2021).
Metabolic Studies
- Fluorinated compounds have also been studied for their metabolic fate using advanced techniques like NMR, providing valuable insights into their biological transformations and potential therapeutic applications. This area of research is critical for the development of fluorinated drugs and their clinical applications (Stevens et al., 1984).
properties
IUPAC Name |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJRSCASWPUDK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C(=CC=C2)F)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



